molecular formula C14H11FN2 B2538747 1-[(4-fluorophenyl)methyl]-1h-1,3-benzodiazole CAS No. 124443-67-0

1-[(4-fluorophenyl)methyl]-1h-1,3-benzodiazole

Cat. No.: B2538747
CAS No.: 124443-67-0
M. Wt: 226.254
InChI Key: QLQZBMMYHJKDSH-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family. This compound is characterized by the presence of a fluorophenyl group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 4-fluorobenzyl chloride with 1H-1,3-benzodiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products:

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-[(4-Fluorophenyl)methyl]-1H-indole
  • 1-[(4-Fluorophenyl)methyl]-1H-pyrazole
  • 1-[(4-Fluorophenyl)methyl]-1H-pyrrole

Comparison: 1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. Compared to indole, pyrazole, and pyrrole derivatives, the benzodiazole ring offers different electronic and steric effects, influencing its reactivity and interaction with biological targets .

Biological Activity

1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a benzodiazole core with a fluorinated phenyl group, which enhances its lipophilicity and stability, potentially influencing its biological interactions. The presence of the fluorine atom is significant as it can enhance the binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as those related to cancer cell proliferation.
  • Receptor Binding : It may also bind to receptors that modulate signaling pathways critical for cell survival and growth .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • In vitro Studies : In studies involving human cancer cell lines (e.g., MCF-7), the compound demonstrated cytotoxic effects with a GI50 value indicating potent activity .
  • Mechanisms : The cytotoxicity is linked to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells. Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis regulation .

Antimicrobial Activity

Preliminary studies have suggested antimicrobial properties for this compound:

  • Bacterial Inhibition : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Fungal Activity : The compound's derivatives have been tested for antifungal activity, with some showing promising results against Candida species.

Pharmacological Studies

A summary of key studies investigating the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerIn vitroCytotoxicity observed in MCF-7 cells (GI50 < 1 nM)
AntifungalDisk diffusionEffective against C. albicans at 94.3 µM
Enzyme inhibitionEnzymatic assaysInhibition of specific enzymes linked to cancer progression
AntimicrobialMIC testingActive against multiple bacterial strains

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study explored its efficacy against drug-resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics.
  • Case Study 2 : Research on its anticancer effects revealed that it could sensitize cancer cells to existing chemotherapeutic agents, enhancing overall treatment efficacy.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQZBMMYHJKDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The purpose of this example is to demonstrate one method for the preparation of a benzimidazole derivative of Formula IV. To a stirred, room temperature, solution of benzimidazole (11.8 g, 1.00×10-1 mole) and dry DMF (100 ml) was added portion-wise sodium hydride (4.4 g, 1.1×10-1 mole, 60% oil dispersion). After ca. 30 minutes, 4-fluorobenzyl chloride (14.6 g, 1.01×10-1 mole) Was added. The reaction was stirred at room temperature for ca. 17 hours and was then poured into a separatory funnel containing water and a 2:1 mixture of ethyl acetate:toluene. The two phases were mixed and the aqueous layer was separated. The organic layer was washed two times with H2O and once with saturated aqueous NaCl before being dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure leaving an oil which was purified by flash chromatography (20% acetone/ethyl acetate). The resulting oil was kugelrohr distilled (230°-245° C./0.3 mm) affording 1 [(4-fluorophenyl)methyl]-1H-benzimidazole as an oil which solidified giving a colorless solid: 17.4 g (77%), m.p. 60°-62° C.
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Synthesis routes and methods II

Procedure details

To a stirred, room temperature, solution of benzimidazole (11.8 g, 1.00×10-1 mole) and dry DMF (100 ml) was added portion-wise sodium hydride (4.4 g, 1.1×10-1 mole, 60% oil dispersion). After ca. 30 minutes, 4-fluorobenzyl chloride (14.6 g, 1.01×10-1 mole) was added. The reaction was stirred at room temperature for ca. 17 hours and was then poured into a separatory funnel containing water and a 2:1 mixture of ethyl acetate:toluene. The two phases were mixed and the aqueous layer was separated. The organic layer was washed two times with H20 and once with saturated aqueous NaCl before being dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure leaving an oil which was purified by flash chromatography (20% acetone/ethyl acetate). The resulting oil was kugelrohr distilled (230-245° C./0.3 mm) affording 1-[(4-fluorophenyl)methyl]-1H-benzimidazole as an oil which solidified giving a colorless solid: 17.4 g (77%), m.p. 60-62° C.
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